CM-118 is classified as an aminopyridazine scaffold-based kinase inhibitor. This classification highlights its structural features, which include a common aminopyridazine core combined with a hydrophobic 2,6-dichloro-3-fluoro-phenylethoxy group. The compound's design allows for differential kinase selectivity profiles, enhancing its potential therapeutic applications in oncology .
The synthesis of CM-118 involves several key steps, primarily focusing on constructing the aminopyridazine core and introducing the hydrophobic side chains. Although specific synthetic pathways are not detailed in the available literature, typical methods for synthesizing similar compounds include:
These steps ensure that CM-118 retains its biological activity while achieving the necessary pharmacokinetic properties for therapeutic use .
The molecular structure of CM-118 can be described as follows:
CM-118 undergoes several critical reactions that underpin its mechanism of action:
The compound has shown efficacy in various cellular assays, demonstrating dose-dependent inhibition of target phosphorylation with IC50 values in the low micromolar range .
The mechanism by which CM-118 exerts its antitumor effects involves:
In vivo studies have shown that oral administration of CM-118 results in significant tumor regression in xenograft models, confirming its potential as a therapeutic agent .
CM-118 has significant potential applications in cancer therapy due to its selective inhibition of key oncogenic pathways. Its dual targeting capability allows for:
The anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase are established oncogenic drivers in multiple malignancies, including non-small cell lung cancer (NSCLC), gastric cancers, and neuroblastoma. These kinases regulate critical pathways (PI3K/AKT, Ras/MAPK) governing tumor proliferation, survival, and metastasis [1] [4] [5]. Despite approved ALK/c-Met inhibitors like crizotinib (multi-kinase) and capmatinib (selective c-Met), therapeutic limitations persist due to resistance mutations, narrow selectivity profiles, and insufficient dual-target efficacy [4]. CM-118 emerges as a structurally novel aminopyridazine-based inhibitor engineered to simultaneously disrupt ALK and c-Met signaling with high precision, representing a next-generation approach to overcoming oncogenic addiction in heterogeneous tumors [1] [5].
Current clinical inhibitors face three key challenges:
CM-118 overcomes these limitations through:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2